2-Amino-4'-methylbenzophenone
Overview
Description
2-Amino-4’-methylbenzophenone: is an organic compound with the molecular formula C₁₄H₁₃NO . It is a derivative of benzophenone, where an amino group is substituted at the 2-position and a methyl group at the 4’-position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Mechanism of Action
Target of Action
It has been used as a starting reagent in the synthesis of various compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
Its role as a starting reagent in the synthesis of other compounds suggests that it interacts with various reactants under specific conditions to form new compounds .
Biochemical Pathways
Given its role in the synthesis of other compounds , it can be inferred that it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize.
Result of Action
It has been used as a starting reagent in the synthesis of various compounds , suggesting that its action results in the formation of these compounds.
Action Environment
Given its role in chemical reactions, factors such as temperature, ph, and the presence of other reactants could potentially influence its action .
Biochemical Analysis
Biochemical Properties
2-Amino-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, facilitating the formation of quinoline derivatives. For instance, it has been used as a starting reagent in the synthesis of 4-phenyl-7-methyl-2-(2’-pyridyl)quinoline and 4-phenyl-7-methyl-2-[2’-(6’-methyl)pyridyl]-quinoline . These interactions are crucial for the formation of stable intermediates and final products in organic synthesis.
Cellular Effects
The effects of 2-Amino-4’-methylbenzophenone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular proteins, leading to changes in gene expression and metabolic activities . These interactions can result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Amino-4’-methylbenzophenone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is key to its biochemical activity . These interactions can lead to changes in enzyme activity, which in turn affects various biochemical pathways and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4’-methylbenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4’-methylbenzophenone remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Amino-4’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful to cellular and organismal health.
Metabolic Pathways
2-Amino-4’-methylbenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
Within cells and tissues, 2-Amino-4’-methylbenzophenone is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Amino-4’-methylbenzophenone is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4’-methylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-amino-4’-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of 2-Amino-4’-methylbenzophenone often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-4’-methylbenzophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2-Amino-4’-methylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Aminobenzophenone
- 4-Aminobenzophenone
- 2’-Aminoacetophenone
- 4’-Aminoacetophenone
- 2-Amino-5-chlorobenzophenone
Comparison: 2-Amino-4’-methylbenzophenone is unique due to the presence of both an amino group and a methyl group on the benzophenone structure. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs. For example, the methyl group can provide steric hindrance, affecting the reactivity of the amino group and making the compound more selective in certain reactions .
Properties
IUPAC Name |
(2-aminophenyl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMJUQSANCPTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189758 | |
Record name | 2-Amino-4'-methylbenzophenone m | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36192-63-9 | |
Record name | 2-Amino-4′-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36192-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4'-methylbenzophenone m | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036192639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4'-methylbenzophenone m | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4'-methylbenzophenone m | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-4'-methylbenzophenone in the synthesis of the CCKB antagonist described in the research paper?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the CCKB antagonist N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide. The synthesis begins with the coupling of This compound with diethyl 3-phosphono-2-(methoxyimino)propionic acid. This reaction forms an amide intermediate, which then undergoes a series of transformations, including intramolecular cyclization and reduction, ultimately leading to the formation of the desired CCKB antagonist [].
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